Product packaging for 7-(Methylsulfonyl)quinolin-3-amine(Cat. No.:CAS No. 944401-82-5)

7-(Methylsulfonyl)quinolin-3-amine

Cat. No.: B3170505
CAS No.: 944401-82-5
M. Wt: 222.27
InChI Key: XAEZFBGIRMELPG-UHFFFAOYSA-N
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Description

7-(Methylsulfonyl)quinolin-3-amine (: 944401-82-5) is a high-value quinoline derivative with the molecular formula C 10 H 10 N 2 O 2 S and a molecular weight of 222.26 g/mol . This compound serves as an important organic building block in medicinal chemistry, particularly in the synthesis and development of novel therapeutic agents. Quinoline derivatives are extensively investigated for their potent biological activities . Recent scientific literature highlights that structurally complex quinoline-based hybrid systems, particularly those incorporating sulfonamide functionalities, demonstrate significant efficacy as anticancer and antibacterial agents . These compounds can act through complex mechanisms, including growth inhibition by cell cycle arrest, induction of apoptosis, and modulation of key regulatory proteins such as P53 and P21 . The quinoline scaffold is a privileged structure in drug discovery, known for its ability to interact with multiple biological targets, such as topoisomerase enzymes, and to disrupt cell migration . This product is offered with a typical purity of 97% and is accompanied by comprehensive analytical data, including NMR, HPLC, and LC-MS documentation to ensure quality and support your research workflows . Intended Use & Handling: this compound is intended for research and development use only. It is not intended for human or veterinary diagnostic or therapeutic uses . Researchers should refer to the available safety data, which indicates a warning signal word and hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate precautionary measures should be taken during handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2S B3170505 7-(Methylsulfonyl)quinolin-3-amine CAS No. 944401-82-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methylsulfonylquinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-15(13,14)9-3-2-7-4-8(11)6-12-10(7)5-9/h2-6H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEZFBGIRMELPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=NC=C(C=C2C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 7 Methylsulfonyl Quinolin 3 Amine and Its Derivatives

Influence of the Methylsulfonyl Group on Biological Activity and Receptor/Enzyme Selectivity

The methylsulfonyl group (-SO2CH3) is a key functional group that can profoundly impact a molecule's biological activity and selectivity. It is a strong electron-withdrawing group and can participate in hydrogen bonding as a hydrogen bond acceptor.

Enzyme Inhibition: In many instances, the sulfonyl group is incorporated into inhibitor designs to interact with specific amino acid residues within an enzyme's active site. For example, in the design of 5-HT6 receptor antagonists, the arylsulfonyl group was found to be crucial for potency. nih.gov The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, forming interactions with donor groups like the backbone NH of amino acids in a protein.

Receptor Selectivity: The electronic nature and steric bulk of the methylsulfonyl group can contribute to selectivity for a particular receptor subtype. By occupying a specific pocket in the receptor binding site, it can either enhance affinity for the target receptor or create unfavorable interactions with off-target receptors.

Metabolic Stability: The methylsulfonyl group is generally considered to be metabolically stable. This can be advantageous in drug design as it can prevent rapid degradation of the compound in the body, leading to a longer duration of action.

Impact of Positional Isomerism on Pharmacological Profiles (e.g., C-7 vs. other positions of methylsulfonyl)

The position of the methylsulfonyl group on the quinoline (B57606) ring is critical and can dramatically alter the pharmacological profile of the compound.

C-7 Position: Substitution at the C-7 position of the quinoline ring has been a common strategy in the development of various therapeutic agents. For instance, in a series of 4-aminoquinoline (B48711) derivatives, the presence of a chloro or trifluoromethyl group at the C-7 position was found to be important for anticancer activity. nih.gov The C-7 position is often located in a region of the binding site that can tolerate some bulk and where hydrogen bonding or electronic interactions can be beneficial for activity.

Other Positions (e.g., C-5, C-6, C-8): Moving the methylsulfonyl group to other positions would likely result in a different pharmacological profile. For example, in a study of 8-hydroxyquinolines, substituents at C-7 showed different inhibitory activities against matrix metalloproteinases compared to those with substituents at C-5. nih.gov The specific interactions with the target protein would be altered, potentially leading to a change in potency, selectivity, or even the primary biological target. For instance, substitution at the C-8 position can influence the coordination chemistry of the quinoline nitrogen, which could be critical for certain biological activities. rsc.org

A hypothetical comparison of the effect of the methylsulfonyl group's position on a generic quinoline core's activity is presented below.

Position of -SO2CH3Potential Impact on ActivityRationale
C-7 Potentially optimal for certain kinase inhibitors or receptor antagonists.This position often projects into a solvent-exposed region or a specific sub-pocket of the binding site where the sulfonyl group can form key interactions.
C-6 May lead to altered selectivity or a different primary target.The vector of the substituent is different, leading to interactions with a different set of amino acid residues.
C-5 Could introduce steric hindrance with the fused benzene (B151609) ring, potentially affecting planarity and binding.Proximity to the ring fusion can be sterically demanding.
C-8 May influence the basicity of the quinoline nitrogen and its ability to coordinate with metal ions.The peri-interaction between C-8 and the nitrogen at position 1 can influence the electronic properties of the ring system.

Systematic Investigation of Substituent Effects on the Quinoline Ring System

The electronic properties of substituents on the quinoline ring play a crucial role in modulating biological activity. nih.govyoutube.com

Electron-Withdrawing Groups (EWGs): The methylsulfonyl group at C-7 is a strong EWG. This can influence the pKa of the 3-amino group, making it less basic. This modulation of basicity can be critical for interactions with the biological target and for pharmacokinetic properties like cell permeability. In some cases, electron-withdrawing groups are essential for high potency. youtube.com

Electron-Donating Groups (EDGs): The 3-amino group is an electron-donating group. The interplay between the electron-donating amino group and the electron-withdrawing methylsulfonyl group creates a specific electronic distribution across the quinoline ring system, which can be finely tuned for optimal target engagement.

The following table summarizes the general electronic effects of substituents on the quinoline ring.

Substituent TypeExampleGeneral Effect on Quinoline RingPotential Impact on Bioactivity
Strongly Electron-Withdrawing -NO2, -SO2RDecreases electron density, reduces basicity of the quinoline nitrogen.Can be crucial for specific enzyme inhibition; may affect cell penetration.
Moderately Electron-Withdrawing -Cl, -BrModestly decreases electron density.Often used to modulate activity and metabolic stability. nih.gov
Electron-Donating -NH2, -OH, -OCH3Increases electron density, increases basicity of the quinoline nitrogen.Can enhance hydrogen bonding interactions and alter pKa.

Steric and lipophilic factors are critical determinants of how a molecule fits into its binding site and how it is absorbed, distributed, metabolized, and excreted (ADME). youtube.com

Steric Effects: The size and shape of substituents can either promote or hinder binding. A bulky substituent might be necessary to fill a large hydrophobic pocket, or it could clash with the protein surface, leading to a loss of activity. The relatively modest size of the methylsulfonyl group allows it to fit into many binding sites without significant steric hindrance.

Lipophilicity: Lipophilicity, often measured as logP or logD, is a key parameter in drug design. Increased lipophilicity can enhance membrane permeability and cell uptake but can also lead to increased metabolic degradation and off-target toxicity. The methylsulfonyl group generally increases the lipophilicity of a molecule. In some series of quinoline derivatives, increased lipophilicity has been positively correlated with antiviral activity. nih.govmdpi.com

The following table illustrates the general influence of different substituent types on steric and lipophilic properties.

ParameterInfluence of -SO2CH3General Impact on Bioactivity
Steric Bulk ModerateCan be accommodated in many binding sites.
Lipophilicity (logP) IncreasesCan improve cell permeability but may also increase non-specific binding.
Hydrogen Bonding AcceptorCan form crucial interactions with hydrogen bond donors in the target protein.

Rational Design Principles for Optimized Analogues based on SAR Data

Based on the SAR and SPR principles discussed, several strategies can be employed for the rational design of optimized analogues of 7-(Methylsulfonyl)quinolin-3-amine. acs.orgmanchester.ac.uk

Modification of the 3-Amino Group: The amino group at the C-3 position is a key site for modification.

Acylation: Converting the amine to an amide can alter its hydrogen bonding capacity and electronic properties. This has been a successful strategy in developing other quinoline-based therapeutic agents.

Alkylation: Introducing small alkyl groups on the nitrogen can modulate lipophilicity and steric bulk, potentially leading to improved potency or selectivity. nih.gov

Exploration of other Sulfonyl Analogues: Replacing the methyl group of the methylsulfonyl moiety with other groups (e.g., ethyl, cyclopropyl, phenyl) can probe the steric and lipophilic tolerance of the binding site.

Introduction of Additional Substituents: Adding small substituents (e.g., fluoro, chloro, methyl) at other positions on the quinoline ring (e.g., C-2, C-4, C-5, C-6, C-8) could further optimize activity by fine-tuning the electronic and steric properties of the scaffold. For example, the introduction of a fluorine atom has been shown to increase the activity of some heterocyclic compounds. mdpi.com

The following table outlines some rational design strategies for optimizing analogues of this compound.

Modification StrategyRationaleDesired Outcome
Varying the R group on the 3-amino (NHR) To probe for additional interactions and modulate basicity.Enhanced potency, improved pharmacokinetic properties.
Replacing the methylsulfonyl group with other sulfonyls (-SO2R') To explore the steric and electronic requirements of the binding pocket.Increased affinity and selectivity.
Adding substituents to the quinoline ring To fine-tune the overall physicochemical properties of the molecule.Optimized ADME profile, improved target engagement.

Computational Chemistry Applications in the Study of 7 Methylsulfonyl Quinolin 3 Amine Analogues

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For analogues of 7-(Methylsulfonyl)quinolin-3-amine, docking studies are instrumental in understanding how these compounds interact with their protein targets at a molecular level.

Analysis of Binding Affinities and Interaction Modes

The binding affinity, often quantified by metrics such as docking scores or inhibition constants (Ki), is a critical parameter in assessing the potential of a ligand. For quinoline (B57606) derivatives, docking studies have been successfully employed to predict and rank the binding affinities of analogues against various biological targets. For instance, in a study of quinoline-based benzenesulfonamides as carbonic anhydrase (CA) inhibitors, docking scores were used to correlate the predicted binding affinity with experimentally determined inhibition constants. nih.gov Similarly, docking studies on 2H-thiopyrano[2,3-b]quinoline derivatives against the anticancer target CB1a revealed binding affinities ranging from -5.3 to -6.1 kcal/mol, with variations depending on the substitution pattern. mdpi.com These analyses help in prioritizing compounds for synthesis and biological evaluation.

The mode of interaction, which describes the specific orientation and contacts of the ligand within the binding site, is equally important. For quinoline-3-carboxamide (B1254982) derivatives targeting Ataxia Telangiectasia Mutated (ATM) kinase, molecular docking has shown that the quinoline nitrogen is crucial for binding to the hinge region of the kinase, acting as a competitive inhibitor of ATP. nih.gov This highlights how docking can reveal the fundamental mechanism of inhibition.

Characterization of Binding Site Geometry and Key Residue Interactions (e.g., Hydrogen Bonding, Hydrophobic Pockets)

A detailed understanding of the binding site's topography and the key amino acid residues involved in the interaction is essential for structure-based drug design. Docking studies on analogues of this compound have provided valuable insights in this regard. For example, in the case of quinoline-based sulfonamides inhibiting the tumor-associated carbonic anhydrase IX isoform, docking simulations identified crucial hydrogen bonding interactions between the sulfonamide group and key residues within the active site. nih.gov

Table 1: Examples of Molecular Docking Studies on Quinoline Analogues

Compound Series Target Protein Key Findings
Quinoline-based benzenesulfonamides Carbonic Anhydrase IX Potent inhibition with Ki values in the nanomolar range, driven by interactions of the sulfonamide group with the zinc ion and key active site residues. nih.gov
Quinoline-3-carboxamides ATM Kinase The quinoline nitrogen forms a critical hydrogen bond with the hinge region of the kinase, demonstrating a competitive binding mode with ATP. nih.gov
2H-thiopyrano[2,3-b]quinoline derivatives CB1a Binding affinities were found to be in the range of -5.3 to -6.1 kcal/mol, with specific hydrophobic and hydrogen bonding interactions identified. mdpi.com
(Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide Elastase Docking score of -7.4 kcal/mol with hydrogen bonding to Gln34 and hydrophobic interactions with several other residues. mdpi.com

Virtual Screening and Hit Identification

Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. This approach has been successfully applied to identify novel quinoline-based inhibitors. For example, a pharmacophore-based virtual screening approach was used to identify quinoline derivatives as small molecule inhibitors of the GLI1 protein, a target in cancer therapy. nih.gov This demonstrates the utility of virtual screening in rapidly identifying novel scaffolds and hit compounds for further optimization.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

QSAR and 3D-QSAR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel analogues and for understanding the structural features that are critical for potency.

Development of Predictive Models for Biological Activity

Predictive QSAR models are typically developed using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS). For a series of quinolinone-based thiosemicarbazones with antitubercular activity, a QSAR model was developed with a squared correlation coefficient (R²) of 0.83, indicating a strong correlation between the structural descriptors and the biological activity. nih.gov

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional map of the regions where modifications to the chemical structure are likely to influence biological activity. In a study on quinoline-containing c-Met inhibitors, CoMFA and CoMSIA models were developed to guide the synthesis of more potent analogues. These models are validated using both internal and external test sets of compounds to ensure their predictive power.

Table 2: Statistical Parameters of a QSAR Model for Quinolinone-Based Thiosemicarbazones

Statistical Parameter Value
R² (squared correlation coefficient) 0.83
F (F-test value) 47.96
s (standard deviation of the regression) 0.31

Data sourced from a study on novel quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis. nih.gov

Identification of Crucial Molecular Descriptors (e.g., Volume, Dipole Moment, Electron Density)

A key outcome of QSAR studies is the identification of molecular descriptors that have the most significant impact on biological activity. These descriptors can be steric, electronic, hydrophobic, or topological in nature. For the aforementioned quinolinone-based thiosemicarbazones, the QSAR model revealed that van der Waals volume, electron density, and electronegativity were pivotal for their antituberculosis activity. nih.gov Specifically, the model suggested that an increase in van der Waals volume could enhance activity, while increased electron density and electronegativity might lead to a slight decrease in potency.

In 3D-QSAR studies, the results are often visualized as contour maps. These maps highlight regions where, for example, bulky substituents (steric field), positively or negatively charged groups (electrostatic field), or hydrophobic moieties would be favorable or unfavorable for activity. Such insights are crucial for the rational design of new analogues of this compound with improved biological profiles.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)

Computational chemistry provides powerful tools for understanding the relationship between the three-dimensional structure of a molecule and its biological activity. Among the most utilized 3D-Quantitative Structure-Activity Relationship (3D-QSAR) methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These techniques are instrumental in the rational design of novel therapeutic agents by correlating the 3D properties of molecules with their known activities.

In the study of quinoline derivatives, CoMFA and CoMSIA have been successfully applied to build predictive models for various biological targets. These models help in identifying the key structural features that govern the potency of these compounds. CoMFA calculates steric and electrostatic fields around a set of aligned molecules, while CoMSIA provides a more detailed analysis by considering additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.gov

A typical 3D-QSAR study on quinoline derivatives involves several key steps:

Dataset Selection: A series of analogues with a wide range of biological activities is chosen.

Molecular Modeling and Alignment: The 3D structures of the compounds are built and aligned based on a common scaffold, such as the quinoline core.

Field Calculation: Steric, electrostatic, and other relevant molecular fields are calculated for each molecule.

Statistical Analysis: Partial Least Squares (PLS) regression is commonly used to derive a mathematical relationship between the molecular fields and the biological activities. nih.gov

Model Validation: The predictive power of the resulting model is rigorously tested using both internal (cross-validation) and external validation techniques. nih.govnih.gov

The output of CoMFA and CoMSIA studies is often visualized as 3D contour maps. These maps highlight regions in space where specific physicochemical properties are predicted to either increase or decrease the biological activity. For instance, a CoMFA steric contour map might show a green-colored region, indicating that bulky substituents in that area are favorable for activity, while a yellow-colored region would suggest that bulk is detrimental. nih.gov Similarly, CoMSIA contour maps can reveal the importance of hydrophobicity and hydrogen bonding characteristics at different positions of the quinoline ring. mdpi.com

For analogues of this compound, these analyses can provide crucial insights. For example, a CoMSIA study on quinoline derivatives targeting Plasmodium falciparum revealed that a hydrophobic substituent at position 7 of the quinoline core is favorable for inhibitory activity. mdpi.com This finding is particularly relevant for this compound, as the methylsulfonyl group possesses specific steric and electronic properties that can be evaluated using these models. Furthermore, CoMSIA maps might indicate that a hydrogen bond acceptor at position 3 of the quinoline core could decrease activity, providing guidance for further structural modifications. mdpi.com

The statistical robustness of these models is critical for their predictive ability. Key statistical parameters include the cross-validated correlation coefficient (q² or Q²), which should ideally be greater than 0.5, and the non-cross-validated correlation coefficient (r²), which indicates the goodness of fit of the model. mdpi.comnih.gov Studies on quinoline derivatives have reported statistically significant CoMFA and CoMSIA models with good predictive power, making them valuable tools in the design of more potent compounds. nih.govnih.gov

ModelStatistical ParameterValueSignificanceReference
CoMFAq² (cross-validated)0.625Good predictive ability nih.gov
r² (non-cross-validated)0.913Strong correlation between predicted and observed values nih.gov
CoMSIAq² (cross-validated)0.76Better predictive ability than the corresponding CoMFA model nih.gov
r² (non-cross-validated)0.99Excellent correlation nih.gov
2D-QSARr² test0.845Good predictive capacity mdpi.com
CoMFAr² test0.878Good predictive capacity mdpi.com
CoMSIAr² test0.876Good predictive capacity mdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful computational approach to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are invaluable for understanding the behavior of a ligand when it binds to its protein target. For analogues of this compound, MD simulations can provide detailed insights into the stability of the ligand-protein complex, the nature of the binding interactions, and the dynamic processes that govern binding.

Conformational Analysis and Stability of Ligand-Protein Complexes

Once a potential binding pose of a ligand is identified, often through molecular docking, MD simulations are employed to assess the stability of this pose. nih.gov These simulations can reveal whether the ligand remains securely bound within the active site or if it undergoes significant conformational changes that might lead to its dissociation. The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable RMSD profile suggests that the complex has reached equilibrium and that the binding pose is likely to be maintained.

For quinoline derivatives, MD simulations have been used to confirm the stability of their interactions with various protein targets, such as the kinesin Eg5 protein. nih.gov These simulations, often run for tens or hundreds of nanoseconds, provide a dynamic picture of the binding event that is not captured by static docking poses. nih.gov The analysis of the simulation trajectory can also reveal the key amino acid residues that are crucial for maintaining the stability of the complex through persistent interactions, such as hydrogen bonds and hydrophobic contacts.

Investigation of Dynamic Binding Events and Allosteric Effects

MD simulations are not limited to studying the stability of a pre-docked ligand. They can also be used to investigate the entire process of a ligand binding to a protein, including the initial recognition, conformational changes in both the ligand and the protein, and the final formation of the stable complex. This can be particularly useful for understanding the kinetics of drug binding and for identifying transient binding pockets that may not be apparent in static crystal structures.

Furthermore, MD simulations can shed light on allosteric effects, where the binding of a ligand at one site on a protein influences the activity at a distant site. By analyzing the correlated motions of different parts of the protein during the simulation, it is possible to identify the communication pathways through which allosteric signals are transmitted. For complex proteins, understanding these dynamic and allosteric mechanisms can be crucial for designing effective modulators.

Pharmacophore Modeling for Key Structural Features

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups.

For analogues of this compound, pharmacophore models can be developed based on a set of known active compounds. researchgate.net The resulting models serve as 3D search queries to screen large compound libraries for novel molecules that possess the required pharmacophoric features, and thus are likely to be active.

A study on quinoline derivatives as phosphodiesterase 4 (PDE4) antagonists successfully developed a four-feature pharmacophore model. researchgate.net This model, designated Hypo1, consisted of one hydrogen-bond acceptor, two hydrogen-bond donors, and one hydrophobic feature. researchgate.net Such models not only guide the discovery of new scaffolds but also provide a framework for optimizing the activity of existing lead compounds. For example, by aligning this compound to a relevant pharmacophore model, medicinal chemists can identify positions on the quinoline scaffold where modifications are likely to enhance binding affinity.

Pharmacophore models can also be generated from the structure of the ligand-binding site of a protein target. These "structure-based" pharmacophores define the key interaction points within the active site that a ligand must complement. In the development of inhibitors for the kinesin Eg5 protein, pharmacophore modeling was used in conjunction with docking and MD simulations to confirm the stable interactions of quinoline derivatives within the active site. nih.gov

Advanced Research Techniques and Characterization in Quinoline Chemistry

Spectroscopic Methods for Structural Elucidation of Novel Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom within the molecule.

For a compound like 7-(methylsulfonyl)quinolin-3-amine, the ¹H NMR spectrum would be expected to show distinct signals for each unique proton. The aromatic protons on the quinoline (B57606) ring system would typically appear in the downfield region (δ 7.0-9.0 ppm), with their specific chemical shifts and splitting patterns (singlets, doublets, triplets) dictated by their position and coupling with neighboring protons. The protons of the methyl group in the methylsulfonyl substituent would likely appear as a sharp singlet in the upfield region (δ 2.0-3.5 ppm). The protons of the amine group (-NH₂) may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbon atoms of the quinoline ring would generate a series of signals in the aromatic region (δ 110-160 ppm). The carbon of the methyl group in the sulfonyl moiety would be expected at the higher field end of the spectrum. The positions of the carbons attached to the nitrogen and sulfur atoms would be influenced by the electronegativity of these heteroatoms.

A hypothetical ¹H NMR data table for this compound is presented below, illustrating the type of information obtained from such an analysis.

Chemical Shift (δ ppm)MultiplicityAssignment
ValueSinglet3H, -SO₂CH
ValueBroad Singlet2H, -NH
ValueDoublet1H, Ar-H
ValueDoublet1H, Ar-H
ValueSinglet1H, Ar-H
ValueDoublet of Doublets1H, Ar-H
ValueSinglet1H, Ar-H
Note: This table is a hypothetical representation. Actual values require experimental data.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would display characteristic absorption bands confirming its key structural features.

The presence of the primary amine (-NH₂) group would be indicated by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. An N-H bending vibration would also be expected around 1580-1650 cm⁻¹. The sulfonyl (-SO₂) group would be characterized by two strong absorption bands, typically found near 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch). Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the quinoline ring would be observed in the 1400-1600 cm⁻¹ region.

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium (two bands)N-H stretching (primary amine)
3100-3000Weak to MediumAromatic C-H stretching
1620MediumN-H bending
1590, 1500, 1450Medium to StrongAromatic C=C and C=N stretching
1330StrongAsymmetric S=O stretching (sulfonyl)
1140StrongSymmetric S=O stretching (sulfonyl)
Note: This table is a hypothetical representation. Actual values require experimental data.

Mass Spectrometry (MS, LC-MS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI-MS) are particularly useful for analyzing non-volatile compounds like quinoline derivatives.

For this compound (C₁₀H₁₀N₂O₂S), the expected exact mass would be approximately 222.05 g/mol . In an ESI-MS experiment, the compound would likely be observed as the protonated molecular ion [M+H]⁺ at an m/z value of approximately 223. Fragmentation of this ion would lead to characteristic daughter ions, providing further structural confirmation. For instance, loss of the methylsulfonyl group or parts of the quinoline ring would result in predictable fragment ions.

In Vitro Biological Assay Methodologies

Once a novel compound is synthesized and its structure is confirmed, its biological activity is investigated using a variety of in vitro assays. These laboratory-based tests are crucial for identifying potential therapeutic effects at the cellular and molecular level.

Enzyme Inhibition Assays and IC50 Determination

Many drugs exert their effects by inhibiting specific enzymes. Quinoline derivatives have been shown to inhibit various enzymes, such as protein kinases, which are often dysregulated in diseases like cancer. An enzyme inhibition assay would be employed to determine if this compound can block the activity of a specific target enzyme.

In such an assay, the enzyme, its substrate, and varying concentrations of the test compound are combined. The rate of the enzymatic reaction is measured, often through a colorimetric or fluorometric method. The results are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

Target EnzymeIC50 (µM)
e.g., Protein Kinase XValue
e.g., Protein Kinase YValue
Note: This table is a hypothetical representation. Actual values require experimental data.

Cell-Based Assays for Target Engagement and Pathway Modulation (e.g., MTT Assay)

Cell-based assays are essential for understanding how a compound affects living cells. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which can serve as a measure of cell viability or cytotoxicity.

This assay is often used to screen potential anticancer agents. Cancer cell lines (e.g., MCF-7 for breast cancer) are treated with the compound of interest at various concentrations. The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazole that is reduced to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced, which is measured by absorbance, is directly proportional to the number of viable cells. This data allows for the determination of the compound's cytotoxic effect and the calculation of an IC50 value, representing the concentration that kills 50% of the cells.

Cell LineAssay TypeIC50 (µM)
e.g., MCF-7 (Breast Cancer)MTT AssayValue
e.g., HL-60 (Leukemia)MTT AssayValue
Note: This table is a hypothetical representation. Actual values require experimental data.

Crystallography and Structural Biology for Ligand-Target Complex Analysis

X-ray crystallography is a powerful technique used to determine the precise arrangement of atoms within a crystalline solid. In the context of quinoline chemistry, this method can be applied to both the isolated quinoline derivative and its complex with a biological target, such as an enzyme or receptor. The resulting three-dimensional structure provides a wealth of information that is crucial for understanding the compound's properties and mechanism of action.

Structural biology, a broader field that encompasses crystallography, aims to understand the structure and function of biological macromolecules. When a quinoline-based ligand binds to a protein, it forms a ligand-target complex. The analysis of this complex at an atomic level is fundamental to structure-based drug design, allowing researchers to visualize key interactions and optimize the ligand for improved potency and selectivity.

Research on various quinoline-based inhibitors has demonstrated the utility of crystallography in elucidating their binding modes. For example, quinoline derivatives have been identified as potent inhibitors of various kinases, a class of enzymes frequently implicated in cancer. nih.gov X-ray crystal structures of these inhibitors in complex with their target kinases have revealed critical interactions within the ATP-binding site.

A common finding is the formation of hydrogen bonds between the quinoline nitrogen and backbone residues of the kinase hinge region. nih.gov The substituents on the quinoline ring play a crucial role in determining the binding affinity and selectivity by forming additional interactions with the protein. For instance, a methylsulfonyl group, such as the one present in this compound, can act as a hydrogen bond acceptor and participate in favorable interactions with the protein surface.

Molecular docking studies, a computational technique often used in conjunction with crystallography, have further illuminated the structure-activity relationships of quinoline derivatives. These studies can predict the binding orientation of a ligand within a protein's active site and estimate the binding affinity. For a series of quinoline derivatives targeting HIV reverse transcriptase, docking studies have shown that specific substitutions on the quinoline ring can significantly impact the binding score. nih.gov

The table below summarizes hypothetical docking scores and key interactions for a series of quinoline derivatives, illustrating how structural modifications can influence binding affinity.

CompoundTarget ProteinDocking Score (kcal/mol)Key Interactions
Quinolin-3-amineGeneric Kinase-6.5Hydrogen bond with hinge region
7-Chloroquinolin-3-amineGeneric Kinase-7.2Hydrogen bond, halogen bond
This compoundGeneric Kinase-8.1Hydrogen bond, sulfonyl group interaction
Generic Quinoline InhibitorHIV Reverse Transcriptase-10.67Interactions with key active site residues

*This table is illustrative and based on findings from related quinoline derivatives. nih.gov

The analysis of ligand-target complexes also provides insights into the conformational changes that may occur in the protein upon ligand binding. In some cases, the binding of a quinoline inhibitor can induce a specific conformation of the protein that is either active or inactive. This information is invaluable for designing inhibitors with a desired functional effect.

Furthermore, structural studies can reveal the presence of water molecules at the binding interface, which can play a significant role in mediating ligand-protein interactions. These water-mediated interactions can be exploited in drug design to enhance binding affinity and specificity.

Future Research Directions and Emerging Therapeutic Potential of 7 Methylsulfonyl Quinolin 3 Amine and Its Analogues

Design and Synthesis of Novel Multitargeting Agents Based on the Quinoline (B57606) Scaffold

The paradigm of "one drug, one target" is increasingly being challenged by the complexity of multifactorial diseases like cancer. nih.gov This has led to a growing interest in the development of multitargeting agents that can simultaneously modulate several key biological pathways, potentially leading to improved efficacy and reduced chances of drug resistance. nih.govbldpharm.com The quinoline scaffold is a versatile platform for the design of such agents. mdpi.com

Future research on 7-(Methylsulfonyl)quinolin-3-amine could focus on its use as a foundational structure for creating novel multitargeted therapies. By strategically modifying its structure, it may be possible to design analogues that inhibit multiple intracellular targets. For instance, derivatives could be engineered to act as dual inhibitors of receptor tyrosine kinases (RTKs) and other crucial cellular components like microtubules. nih.gov The sulfonyl group at the 7-position and the amine group at the 3-position offer opportunities for chemical modification and hybridization with other pharmacophores to achieve a desired multitargeting profile. bldpharm.com For example, combining the 7-(methylsulfonyl)quinoline-3-amine core with moieties known to interact with targets like vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), or platelet-derived growth factor receptor (PDGFR) could yield potent anti-angiogenic and anticancer agents. nih.gov

Exploration of Undiscovered Biological Targets and Pathways

The diverse biological activities of quinoline derivatives suggest that they interact with a wide range of cellular machinery. researchgate.netmdpi.com While targets like DNA topoisomerases and kinases are well-established for some quinoline-based drugs, there remains a vast, underexplored landscape of biological targets. nih.gov Future investigations into this compound and its analogues should include comprehensive screening to identify novel molecular targets and elucidate their mechanisms of action.

Emerging areas of interest for quinoline compounds include their interaction with G-quadruplexes and their role in epigenetic modulation through the inhibition of enzymes like histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). nih.govaksci.com The unique electronic and steric properties conferred by the methylsulfonyl group on the quinoline ring of this compound may lead to selective interactions with such non-traditional targets. A systematic biological evaluation of this compound and a library of its derivatives against a panel of cancer cell lines and a broad range of enzymatic assays could uncover unexpected therapeutic opportunities. parchem.com Understanding these interactions is crucial for developing novel treatment strategies for a variety of diseases, including cancer and neurodegenerative disorders. parchem.com

Development of Innovative and Sustainable Synthetic Strategies

The synthesis of quinoline derivatives has traditionally relied on classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. cymitquimica.com However, these methods often require harsh reaction conditions, the use of hazardous reagents, and can generate significant chemical waste. aksci.com The principles of green chemistry are increasingly being applied to the synthesis of quinolines to develop more environmentally friendly and efficient processes. cymitquimica.comdoronscientific.com

Future research should focus on developing innovative and sustainable synthetic routes to this compound and its analogues. This includes the exploration of:

Green Catalysts: Utilizing reusable and eco-friendly catalysts such as p-toluenesulfonic acid (p-TSA), cerium nitrate, and various nano-catalysts can significantly improve the sustainability of quinoline synthesis. cymitquimica.comcymitquimica.comnih.gov

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids is a key aspect of sustainable chemistry. cymitquimica.com

Energy-Efficient Methods: Employing techniques like microwave-assisted synthesis can reduce reaction times and energy consumption. bldpharm.com

By adopting these green chemistry principles, the synthesis of this compound and its derivatives can be made more cost-effective and environmentally responsible, facilitating their potential development into therapeutic agents.

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization Process

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. These powerful computational tools can accelerate the identification of promising drug candidates, optimize their properties, and streamline their synthesis. For this compound and its future analogues, AI and ML can be instrumental in several key areas.

In the discovery phase, ML models can be trained on large datasets of known quinoline derivatives to predict the biological activity of new virtual compounds. This allows for the rapid in silico screening of vast chemical libraries to identify molecules with a high probability of interacting with desired biological targets. Generative AI models, such as Medical Generative Adversarial Networks (MedGAN), can even design novel quinoline scaffolds with optimized drug-like properties.

Furthermore, AI can play a crucial role in optimizing the synthetic pathways for these compounds. By analyzing vast amounts of reaction data, machine learning algorithms can predict the optimal reaction conditions to maximize yield and minimize byproducts, making the synthesis more efficient and cost-effective. This data-driven approach can significantly reduce the time and resources required for experimental optimization. The application of AI and ML will undoubtedly be a key driver in unlocking the full therapeutic potential of the this compound scaffold.

Q & A

Q. What are the established synthetic routes for 7-(Methylsulfonyl)quinolin-3-amine, and what intermediates are critical?

The synthesis typically involves functionalization of the quinoline core. Key steps include:

  • Sulfonylation : Introducing the methylsulfonyl group via nucleophilic substitution or oxidation of thioether intermediates. For example, methylsulfonyl-containing analogs are synthesized by reacting quinoline precursors with methanesulfonyl chloride under anhydrous conditions (analogous to methods in , and 6) .
  • Amination : The 3-amine group is introduced via Buchwald-Hartwig coupling or reductive amination. highlights nucleophilic substitution using brominated quinolines and amines under microwave irradiation to improve reaction efficiency .
  • Purification : Column chromatography (silica gel, eluents like DCM/MeOH) is standard for isolating intermediates, as demonstrated in and .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound and its intermediates?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are critical for verifying substituent positions. For example, the methylsulfonyl group (δ3.03.5\delta \sim3.0–3.5 ppm in 1H^1H-NMR) and quinoline protons (δ7.59.0\delta \sim7.5–9.0 ppm) are diagnostic (see and for analogous compounds) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or HRMS confirms molecular weight and fragmentation patterns. reports ESIMS m/z values matching theoretical calculations for quinoline derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized for the nucleophilic substitution step in synthesizing this compound?

  • Microwave-Assisted Synthesis : demonstrates a 15–20% yield increase using microwave irradiation (e.g., 100°C, 30 min) compared to conventional heating .
  • Catalyst Selection : KI or K2_2CO3_3 enhances reactivity in polar aprotic solvents like DMF () .
  • Solvent Optimization : Anhydrous methanol or ethanol minimizes side reactions, as shown in .

Q. Table 1: Yield Optimization Strategies

ConditionYield ImprovementReference
Microwave irradiation+20%
KI catalyst in DMF+15%
Anhydrous methanol+10%

Q. How should researchers address contradictory or absent toxicity data for this compound?

  • In Vitro Assays : Prioritize cytotoxicity screening (e.g., MTT assay on HEK-293 or HepG2 cells) to establish preliminary safety profiles. emphasizes that toxicity data for novel quinolines are often incomplete, necessitating independent validation .
  • Metabolic Stability Studies : Use liver microsomes to assess metabolic degradation pathways, reducing reliance on incomplete literature () .

Q. What computational strategies are effective for predicting the biological activity of this compound?

  • Molecular Docking : used AutoDock Vina to evaluate quinoline derivatives as MurA enzyme inhibitors. Similar workflows can predict binding affinity to targets like kinases or receptors .
  • QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and sulfonyl group electronegativity (analogous to ’s focus on methylsulfonyl pharmacophores) .

Methodological Guidance for Data Contradictions

Q. How to resolve discrepancies in NMR data for methylsulfonyl-containing quinolines?

  • Deuterated Solvent Effects : Re-run NMR in DMSO-d6_6 instead of CDCl3_3 to resolve peak splitting caused by sulfonyl group polarity () .
  • 2D NMR Techniques : Use HSQC or HMBC to assign overlapping signals, as done in for analogous compounds .

Q. What strategies mitigate impurities from byproducts during amination?

  • Protection-Deprotection : Temporarily protect the amine group with Boc or Fmoc to prevent unwanted side reactions () .
  • HPLC Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates polar byproducts, as in .

Ethical and Safety Considerations

  • Handling Precautions : Use fume hoods and PPE (gloves, goggles) due to potential irritancy of sulfonyl chlorides and amines () .
  • Waste Disposal : Neutralize acidic/basic residues before disposal, adhering to protocols in .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.